molecular formula C10H15N B13746568 6-Octenenitrile, 7-methyl-3-methylene- CAS No. 26410-85-5

6-Octenenitrile, 7-methyl-3-methylene-

Katalognummer: B13746568
CAS-Nummer: 26410-85-5
Molekulargewicht: 149.23 g/mol
InChI-Schlüssel: IZDWRAMQIRMQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Octenenitrile, 7-methyl-3-methylene- is an organic compound with the molecular formula C10H15N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to an octene backbone. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octenenitrile, 7-methyl-3-methylene- can be achieved through several methods. One common approach involves the hydrogenation of a suitable substrate, followed by a dehydration reaction to yield the desired product . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 6-Octenenitrile, 7-methyl-3-methylene- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Octenenitrile, 7-methyl-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

6-Octenenitrile, 7-methyl-3-methylene- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Octenenitrile, 7-methyl-3-methylene- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Octenenitrile, 7-methyl-3-methylene- stands out due to its nitrile group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Eigenschaften

CAS-Nummer

26410-85-5

Molekularformel

C10H15N

Molekulargewicht

149.23 g/mol

IUPAC-Name

7-methyl-3-methylideneoct-6-enenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5H,3-4,6-7H2,1-2H3

InChI-Schlüssel

IZDWRAMQIRMQIA-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=C)CC#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.